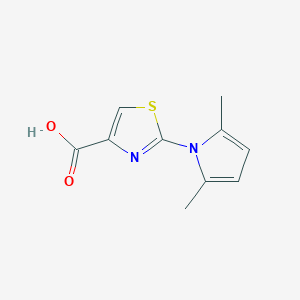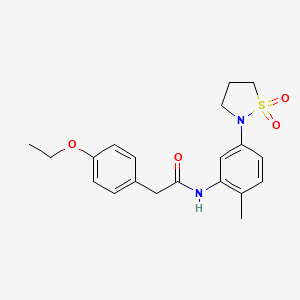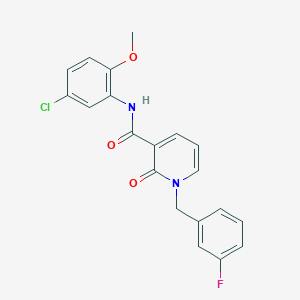![molecular formula C16H14Cl3NO3S B2409931 N-[1-(Benzolsulfonyl)-2,2,2-trichlorethyl]-4-methylbenzamid CAS No. 300670-01-3](/img/structure/B2409931.png)
N-[1-(Benzolsulfonyl)-2,2,2-trichlorethyl]-4-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzenesulfonyl group, a trichloroethyl group, and a methylbenzamide moiety, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
It is known that benzenesulfonyl derivatives can react with grignard reagents to form various compounds . This suggests that the compound may interact with its targets through a similar mechanism, possibly leading to changes in the target’s structure or function.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of cyclooxygenase-2 (cox-2), an enzyme involved in the production of inflammatory mediators. This suggests that the compound may affect inflammatory pathways.
Pharmacokinetics
The compound is known to be soluble in acetonitrile, dichloromethane, or tetrahydrofuran, and insoluble in toluene . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethylamine, followed by the introduction of the 4-methylbenzamide group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the trichloroethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-benzamide
- N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-2,4-dichlorobenzamide
- N-(2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)-ethyl)-benzamide
Uniqueness
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which enhances its biological activity and selectivity compared to other similar compounds. This structural modification allows for improved interaction with molecular targets and pathways, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-11-7-9-12(10-8-11)14(21)20-15(16(17,18)19)24(22,23)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDLFHCTYCCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
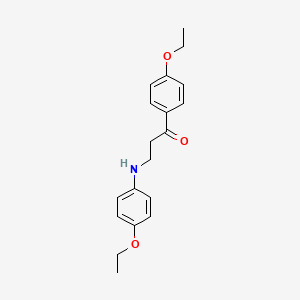
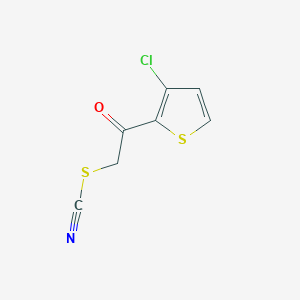
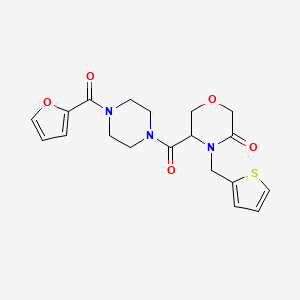
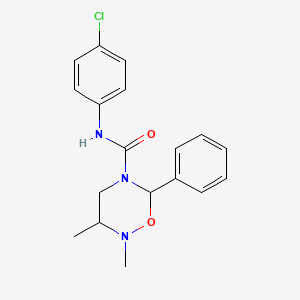
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
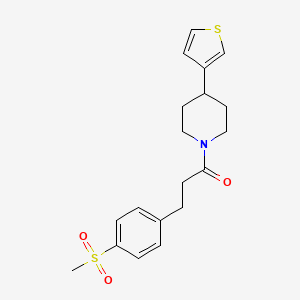
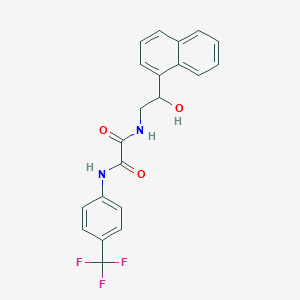
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)
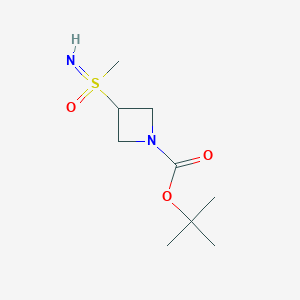
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
